Magnesium, bromohexyl-
Description
Historical Development and Synthetic Utility of Grignard Reagents
The discovery of organomagnesium halides by French chemist Victor Grignard in 1900 marked a pivotal moment in organic chemistry. Current time information in Bangalore, IN. Grignard found that reacting an alkyl halide with magnesium metal in an ether solvent produced a highly reactive organomagnesium compound. Current time information in Bangalore, IN. This discovery, for which he was a co-recipient of the Nobel Prize in Chemistry in 1912, provided a straightforward and versatile method for forming carbon-carbon bonds, a fundamental operation in organic synthesis. orgsyn.org
The synthetic utility of Grignard reagents was recognized almost immediately. Current time information in Bangalore, IN. Their ability to react with a wide array of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, allows for the synthesis of a diverse range of organic molecules such as alcohols, carboxylic acids, and more complex structures. sigmaaldrich.comnih.gov The reactions are generally easy to perform in a laboratory setting, which, combined with their reactivity and versatility, has made them an indispensable tool for chemists. sigmaaldrich.com Over the years, their application has been instrumental in the total synthesis of numerous natural products and pharmaceuticals. Current time information in Bangalore, IN.wikipedia.org
Conceptual Framework of Organomagnesium Compounds
Organomagnesium compounds are a class of organometallic compounds characterized by the presence of a carbon-magnesium bond. epa.gov They are broadly categorized into two types: dialkylmagnesium compounds (R₂Mg) and the more commonly utilized organomagnesium halides (RMgX), known as Grignard reagents. sigmaaldrich.com
The key to the reactivity of Grignard reagents lies in the nature of the carbon-magnesium bond. Due to the significant difference in electronegativity between carbon (2.55) and magnesium (1.31), this bond is highly polarized. nih.gov This polarization results in a partial negative charge on the carbon atom, rendering it nucleophilic, and a partial positive charge on the magnesium atom. nih.gov This "umpolung" or reversal of polarity of the carbon atom from the electrophilic character it has in the parent alkyl halide is a central concept in understanding the reactivity of these compounds. epa.gov In solution, Grignard reagents exist in a complex equilibrium, known as the Schlenk equilibrium, involving the organomagnesium halide and the corresponding dialkylmagnesium species. tcichemicals.com
Broad Classification and Reactivity Attributes of Alkylmagnesium Halides
Alkylmagnesium halides, or Grignard reagents, are generally classified based on the nature of the alkyl group attached to the magnesium. This can be a primary, secondary, or tertiary alkyl group, as well as aryl or vinyl groups. sigmaaldrich.com The reactivity of the Grignard reagent is influenced by the steric hindrance and electronic properties of this organic substituent.
The reactivity of alkylmagnesium halides is primarily defined by the nucleophilic character of the carbon atom bonded to magnesium. tcichemicals.com They readily react with electrophilic centers, most notably the carbon atom of a carbonyl group. sigmaaldrich.com The general pattern of reactivity involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic center, leading to the formation of a new carbon-carbon bond. wikipedia.org The reactivity of the parent alkyl halide used to synthesize the Grignard reagent generally follows the order of I > Br > Cl. chemicalbook.com
Interactive Data Table: Physical and Chemical Properties of Magnesium, bromohexyl-
| Property | Value |
| Chemical Formula | C₆H₁₃BrMg americanelements.com |
| Molecular Weight | 189.38 g/mol sigmaaldrich.com |
| CAS Number | 3761-92-0 sigmaaldrich.com |
| Appearance | Yellow to dark brown or black liquid americanelements.com |
| Density | 0.965 g/mL at 25 °C sigmaaldrich.com |
| Linear Formula | CH₃(CH₂)₅MgBr sigmaaldrich.com |
| Synonyms | n-Hexylmagnesium bromide, Bromohexylmagnesium sigmaaldrich.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
magnesium;hexane;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13.BrH.Mg/c1-3-5-6-4-2;;/h1,3-6H2,2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFCBBSYZJPPIV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[CH2-].[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70884011 | |
| Record name | Magnesium, bromohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70884011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3761-92-0 | |
| Record name | Magnesium, bromohexyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium, bromohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70884011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3761-92-0 | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for Hexylmagnesium Bromide Magnesium, Bromohexyl
Direct Halide-Magnesium Insertion Approaches
The reaction mechanism is understood to initiate with a single-electron transfer (SET) from the magnesium surface to the alkyl halide, forming a radical anion which then fragments to an alkyl radical and a halide ion. lookchem.com This alkyl radical then reacts with the magnesium surface to form the organomagnesium compound. lookchem.com The entire process must be carried out under strictly anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water, which would lead to their decomposition into the corresponding alkane (hexane). researchgate.netresearchgate.net
Optimization of Solvent Systems (e.g., Ethereal Solvents)
The choice of solvent is critical in the synthesis of Grignard reagents as it must be capable of solvating and stabilizing the "RMgX" species. Ethereal solvents are universally employed for this purpose due to the ability of their oxygen lone pairs to coordinate with the electron-deficient magnesium center. wikipedia.orgyoutube.com This coordination is essential for the stability of the Grignard reagent in solution. The most commonly used solvents for the preparation of hexylmagnesium bromide are diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF). researchgate.netlookchem.comorgsyn.org
While both are effective, THF is often considered the solvent of choice due to its higher coordinating capacity with the Mg²⁺ ion, which can enhance the solubility and reactivity of the Grignard reagent. researchgate.netresearchgate.net However, the reaction in diethyl ether has also been extensively studied, with research indicating that side reactions, such as solvent attack by the intermediate hexyl radical, are minimal compared to other, more reactive alkyl halides. jst.go.jp The selection between THF and diethyl ether can also depend on the desired reaction temperature, as diethyl ether has a much lower boiling point (34.6 °C) than THF (66 °C). acs.org
Table 1: Comparison of Common Ethereal Solvents for Hexylmagnesium Bromide Synthesis
| Solvent | Formula | Boiling Point (°C) | Key Characteristics |
|---|---|---|---|
| Diethyl Ether | Et₂O | 34.6 | Traditional solvent, lower boiling point, less prone to peroxide formation than THF. |
Halogen-Magnesium Exchange Protocols
An alternative to the direct insertion of magnesium is the halogen-magnesium exchange reaction. This method is particularly valuable for preparing highly functionalized Grignard reagents that might not withstand the conditions of direct synthesis. harvard.edujove.com The process involves reacting an organic halide (R-X) with a pre-formed Grignard reagent (R'-MgX'). An equilibrium is established, and its position is dictated by the relative stability of the carbanionic character of R and R'. harvard.edu
For the synthesis of organomagnesium compounds, an alkyl Grignard reagent such as isopropylmagnesium chloride (i-PrMgCl) is commonly used to exchange with an aryl or vinyl halide. harvard.edu The reaction is often accelerated by the addition of lithium chloride (LiCl), forming a more reactive i-PrMgCl·LiCl complex, sometimes referred to as a "Turbo Grignard" reagent. wikipedia.orgsigmaaldrich.comclockss.org This complex facilitates the exchange under milder conditions and with a broader range of substrates, including less activated organic bromides. clockss.orgresearchgate.net While hexylmagnesium bromide is readily prepared by direct insertion, the halogen-magnesium exchange principle represents a powerful tool for generating more complex organomagnesium species. jove.com
Transmetalation Routes for Organomagnesium Generation
Transmetalation provides another indirect route to Grignard reagents. This method involves the transfer of an organic group from one metal to magnesium. One such approach is a reductive transmetalation, where an organozinc compound (R-ZnBr) reacts with magnesium metal to yield the Grignard reagent (R-MgBr) and zinc metal. wikipedia.org This has been used for adamantane-based Grignard reagents, which are difficult to prepare by conventional means. wikipedia.org
Another transmetalation pathway involves the reaction of an organolithium compound with a magnesium salt (e.g., MgBr₂). This method can be used to generate Grignard reagents from organolithiums, which are often prepared under different conditions or from different precursors.
Advanced Flow Chemistry Synthesis of Organomagnesium Intermediates
The application of flow chemistry to the synthesis of Grignard reagents, including hexylmagnesium bromide, has marked a significant advancement in chemical manufacturing. aiche.orgacs.org This approach mitigates many of the risks associated with traditional batch processes, such as the pyrophoric nature of magnesium and the exothermic reaction profile. aiche.org By utilizing continuous flow reactors, chemists can achieve superior control over reaction parameters, leading to enhanced safety and product quality. researchgate.netfraunhofer.de
Continuous Generation and In Situ Utilization
A key advantage of flow chemistry is the ability to continuously generate hexylmagnesium bromide and immediately use it in a subsequent reaction (in situ utilization). vapourtec.com This "on-demand" production minimizes the accumulation of the highly reactive Grignard reagent, thereby enhancing operational safety. vapourtec.comresearchgate.net
In a typical setup, a solution of hexyl bromide in a suitable solvent, such as tetrahydrofuran (THF), is passed through a packed-bed reactor containing magnesium turnings. researchgate.netvapourtec.com The magnesium is often activated in-situ to ensure a consistent reaction initiation and rate. vapourtec.combeilstein-journals.org The resulting hexylmagnesium bromide solution can then be directly introduced into a second reactor to react with an electrophile, allowing for a telescoped process that is both efficient and safe. vapourtec.com This continuous process avoids the need for storage and handling of the sensitive Grignard reagent, which is a significant advantage over batch methods. researchgate.netvapourtec.com
Research has demonstrated that this method is tolerant of various organohalides, including bromo-, chloro-, and iodoalkyl derivatives. vapourtec.com The concentration of the generated Grignard reagent can be monitored in real-time using process analytical technology (PAT), such as in-line infrared (IR) or nuclear magnetic resonance (NMR) spectroscopy, ensuring a stable and consistent output. aiche.orgresearchgate.net
Process Parameter Control for Reaction Selectivity
Flow chemistry provides exceptional control over process parameters, which is crucial for maximizing the selectivity of the Grignard reaction and minimizing the formation of byproducts like Wurtz coupling products. researchgate.net Key parameters that can be precisely controlled in a flow reactor include:
Residence Time: The time the reactants spend in the reactor can be finely tuned to ensure complete conversion of the hexyl bromide while minimizing the degradation of the Grignard reagent or the formation of side products. beilstein-journals.orgnih.gov
Temperature: The high surface-area-to-volume ratio of flow reactors allows for efficient heat exchange, enabling precise temperature control. fraunhofer.debeilstein-journals.org This is critical for managing the exothermic nature of the Grignard formation and for influencing reaction selectivity.
Flow Rate: The rate at which the reactant solution is pumped through the reactor directly impacts residence time and can be adjusted to optimize the reaction. researchgate.net
Mixing: Efficient mixing within the flow reactor ensures a homogeneous reaction environment, leading to more consistent product formation. researchgate.net
By carefully controlling these parameters, it is possible to achieve high yields and selectivity for the desired hexylmagnesium bromide. For instance, studies have shown that continuous production can significantly improve Grignard reagent selectivity and reduce Wurtz coupling byproducts. researchgate.net The ability to rapidly screen and optimize these parameters allows for the development of robust and efficient synthetic processes. fraunhofer.de
Interactive Data Table: Illustrative Process Parameters for Grignard Synthesis in Flow
| Parameter | Typical Range | Effect on Reaction |
| Residence Time | Seconds to minutes | Shorter times can reduce byproduct formation. beilstein-journals.orgnih.gov |
| Temperature | Ambient to elevated | Influences reaction rate and selectivity. fraunhofer.de |
| Flow Rate | Variable (e.g., mL/min) | Controls residence time and throughput. researchgate.net |
| Reactant Concentration | Variable (e.g., Molarity) | Affects reaction kinetics and product yield. researchgate.net |
Elucidation of Reaction Mechanisms for Hexylmagnesium Bromide Transformations
Single Electron Transfer (SET) Mechanistic Pathways
While Grignard reactions are often depicted as straightforward nucleophilic additions, a parallel mechanistic pathway involving the transfer of a single electron from the Grignard reagent to the substrate can occur, particularly with certain types of substrates like sterically hindered ketones. organic-chemistry.org This SET process generates radical intermediates, which then proceed to form the final products. reddit.comnih.gov
The existence of radical intermediates in Grignard reactions has been substantiated through various experimental observations. One of the primary challenges in studying these intermediates is their high reactivity and short lifespan. harvard.edu However, techniques such as chemical trapping and the study of cyclization reactions have provided strong evidence for their formation. For instance, experiments designed to trap free alkyl radicals during the formation of Grignard reagents have indicated that a significant portion of the alkyl halide is converted to a radical species before the final organomagnesium compound is formed. harvard.edu
The formation of these radical intermediates is a key reason for the difficulty in preparing optically active Grignard reagents from chiral halides, as the radical carbon center can lead to racemization. researchgate.netvander-lingen.nl Furthermore, the observation of unexpected byproducts, such as those resulting from radical coupling or disproportionation, also points to the involvement of SET pathways. nih.gov In some cases, the presence of radical intermediates can even be inferred from visible changes in the reaction mixture, with certain radical complexes imparting color. reddit.com
Table 1: Evidence Supporting Radical Intermediate Formation in Grignard Reactions
| Evidence Type | Observation | Implication |
|---|---|---|
| Radical Trapping | Formation of products from the reaction of intermediates with known radical scavengers (e.g., TMPO). harvard.edu | Confirms the presence of free radical species during the reaction. |
| Stereochemistry | Racemization observed when starting with a chiral alkyl halide. vander-lingen.nl | Indicates the formation of a planar or rapidly inverting radical intermediate. |
| Product Analysis | Detection of coupling products (e.g., bibenzyls) and reduction products. organic-chemistry.orgnih.gov | Suggests that radical dimerization and hydrogen abstraction pathways are occurring. |
| CIDNP Studies | Chemically Induced Dynamic Nuclear Polarization effects observed in NMR spectra. | Provides direct evidence for the involvement of radical pairs in the reaction mechanism. |
This table synthesizes common experimental evidence for radical intermediates in Grignard reactions, applicable to reagents like hexylmagnesium bromide.
The competition between the polar and SET pathways is heavily influenced by several factors, with the steric bulk of the substrate being a primary determinant. organic-chemistry.org When a nucleophilic attack by the bulky hexylmagnesium bromide on a sterically hindered carbonyl carbon is impeded, the SET mechanism can become the favored pathway. organic-chemistry.orgmasterorganicchemistry.com
Other factors that can promote the SET mechanism include the electron affinity of the substrate and the nature of the solvent. Substrates with low-lying unoccupied molecular orbitals are more susceptible to accepting an electron. The solvent can influence the aggregation state and reactivity of the Grignard reagent, which in turn can affect the propensity for electron transfer. numberanalytics.com
Table 2: Factors Favoring SET Pathway over Polar Pathway
| Factor | Description | Effect on Mechanism |
|---|---|---|
| Substrate Steric Hindrance | Bulky groups around the electrophilic center (e.g., in hindered ketones). organic-chemistry.org | Hinders the close approach required for nucleophilic attack, making the longer-range electron transfer more favorable. |
| Electron Affinity of Substrate | Substrates that are good electron acceptors. | Stabilizes the resulting radical anion, lowering the activation energy for the SET process. |
| Solvent Properties | Solvents that can influence the Schlenk equilibrium and reagent aggregation. numberanalytics.comacs.org | Can alter the effective nucleophilicity and reducing power of the Grignard reagent. |
| Grignard Reagent Structure | The nature of the alkyl group and the halogen. acs.org | Can modify the ionization potential of the Grignard reagent, affecting its ability to donate an electron. |
This table outlines key factors that dictate the prevalence of the Single Electron Transfer mechanism in reactions involving Grignard reagents such as hexylmagnesium bromide.
Polar (Nucleophilic) Mechanistic Pathways
The more commonly depicted mechanism for Grignard reactions involves the hexyl group of hexylmagnesium bromide acting as a nucleophile, attacking an electrophilic carbon center. masterorganicchemistry.comwikipedia.org This polar pathway is fundamental to the carbon-carbon bond-forming utility of Grignard reagents. lumenlearning.com
Nucleophilic additions of Grignard reagents to carbonyl compounds are generally considered stepwise processes. libretexts.org A concerted reaction occurs in a single step without intermediates, where bond-breaking and bond-forming happen simultaneously. psiberg.com In contrast, a stepwise reaction involves one or more intermediates. quora.com
The reaction of hexylmagnesium bromide with a ketone or aldehyde typically proceeds through a multi-step sequence. The first step involves the coordination of the magnesium atom to the carbonyl oxygen. This is followed by the nucleophilic attack of the hexyl group on the carbonyl carbon to form a tetrahedral alkoxide intermediate. A final acidic workup step then protonates the alkoxide to yield the alcohol product. libretexts.org In the case of esters, the reaction is also stepwise: after the initial nucleophilic addition, the resulting tetrahedral intermediate collapses, eliminating an alkoxy group to form a ketone, which then rapidly reacts with a second equivalent of the Grignard reagent. masterorganicchemistry.com
The magnesium atom in hexylmagnesium bromide is a Lewis acid, meaning it can accept an electron pair. umich.edu This property is crucial to the reagent's reactivity. In reactions with carbonyl compounds, the magnesium atom first coordinates to the lone pair of electrons on the carbonyl oxygen. libretexts.org This Lewis acid-base complexation makes the carbonyl oxygen more positive, which in turn increases the electrophilicity of the carbonyl carbon, rendering it more susceptible to nucleophilic attack by the hexyl carbanion. libretexts.org
The nature of the solvent, typically an ether like diethyl ether or tetrahydrofuran (B95107) (THF), also plays a critical role through Lewis base interactions. numberanalytics.com The ether molecules solvate the magnesium center, influencing the Schlenk equilibrium—the equilibrium between the Grignard reagent (RMgX) and its corresponding dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) species. acs.orgwikipedia.org Additives, such as other Lewis acids or bases, can further modulate the reactivity of the Grignard reagent. researchgate.netnih.gov For instance, the addition of lithium chloride is known to break up oligomeric Grignard aggregates, leading to more reactive monomeric species. researchgate.net
Stereochemical Outcomes and Chiral Induction Studies
The stereochemical course of reactions involving hexylmagnesium bromide is a field of significant study, aimed at controlling the three-dimensional arrangement of atoms in the product. When a Grignard reagent adds to a prochiral ketone or aldehyde, a new stereocenter is created.
Achieving high levels of stereoselectivity in these reactions is a considerable challenge. One approach involves the use of chiral solvents or additives that can coordinate to the magnesium atom and create a chiral environment around the reacting species, thereby influencing the direction of nucleophilic attack. wmich.edu Studies using chiral ethers as solvents have shown that some degree of asymmetric induction is possible, though often modest. wmich.edu
Another strategy involves substrate control, where existing stereocenters in the electrophile direct the incoming nucleophile. For example, the stereochemistry of the addition of Grignard reagents to certain steroidal ketones has been shown to be dictated by the pre-existing stereochemistry within the steroid framework. nih.gov The nature of the halide in the Grignard reagent (e.g., bromide vs. iodide) can also have a pronounced effect on the diastereoselectivity of the addition, likely due to its influence on the structure of the transition state complex. nih.gov
Table 3: Research Findings in Chiral Induction for Grignard Reactions
| Study Focus | Key Finding | Reference |
|---|---|---|
| Chiral Solvents | Use of chiral ethers (e.g., 2,5-dimethyltetrahydrofuran) as the reaction solvent can lead to the formation of an optically active alcohol product, indicating asymmetric induction. | wmich.edu |
| Chiral Ligands | Chiral N-heterocyclic carbenes can act as Lewis bases, activating the Grignard reagent and promoting enantioselective additions to certain substrates. | nih.gov |
| Substrate Control | The stereochemistry of an existing functional group (e.g., an epoxide) on the substrate can determine the stereochemical outcome of the Grignard addition. | nih.gov |
| Halide Effect | Changing the halide from chloride or bromide to iodide in the Grignard reagent can significantly improve the diastereoselectivity of addition to β-hydroxy ketones. | nih.gov |
This table summarizes selected research findings on controlling stereochemistry in reactions applicable to hexylmagnesium bromide.
Preservation of Configuration in Chiral Grignard Reagents
A significant aspect of Grignard reactions is the stereochemical outcome when the Grignard reagent itself is chiral. Historically, it was often assumed that Grignard reagents with a magnesium atom attached directly to a stereocenter would lead to a loss of stereochemistry, or racemization. reddit.com This is because the formation of Grignard reagents can proceed through radical intermediates, which are typically planar and can lead to a mixture of stereoisomers. reddit.com
However, contemporary research has demonstrated that under specific conditions, the configuration of a chiral Grignard reagent can be substantially preserved. For instance, the amination of a chiral Grignard reagent, where the magnesium-bearing carbon is the sole stereogenic center, has been shown to proceed with a high degree of retention of configuration. nih.gov This preservation is crucial for the asymmetric synthesis of complex molecules.
Recent advancements have led to the development of methods for the general and practical enantioselective preparation of secondary alkylmagnesium reagents. rsc.org These methods often involve an iodine/lithium exchange followed by transmetalation with a magnesium reagent, which can proceed with high retention of configuration. rsc.org The stability of these chiral Grignard reagents is temperature-dependent; for example, some mixed Grignard reagents have been found to be configurationally stable up to -50 °C. rsc.org
Investigations using Stereogenic Centers
The introduction of stereogenic centers in either the Grignard reagent or the substrate provides a powerful tool for investigating reaction mechanisms. When a Grignard reagent attacks a prochiral carbonyl compound, a new stereocenter is formed. leah4sci.com If the starting materials are achiral, the product will be a racemic mixture of enantiomers because the planar sp2-hybridized carbonyl carbon can be attacked from either face with equal probability. leah4sci.com
However, if the substrate already contains a stereocenter, the reaction will produce diastereomers, often in unequal amounts. stackexchange.com This is because the existing chiral center influences the trajectory of the incoming Grignard reagent, leading to a diastereoselective reaction. The relative energies of the transition states for the formation of the different diastereomers will determine the product ratio. stackexchange.com
Studies involving chiral Grignard reagents have been instrumental in probing the stereochemistry of various transformations. For example, the reaction of chiral secondary mixed alkylmagnesium reagents with electrophiles such as ketones, aldehydes, and acid chlorides has been shown to yield products with high retention of configuration. rsc.org This indicates that the Grignard reagent maintains its stereochemical integrity throughout the reaction sequence.
The table below summarizes the outcomes of reactions involving chiral Grignard reagents, highlighting the preservation of stereochemistry.
| Reactant (Chiral Grignard) | Electrophile | Product | Stereochemical Outcome |
| Chiral secondary alkylmagnesium reagent | Ketone | Tertiary alcohol | High retention of configuration |
| Chiral secondary alkylmagnesium reagent | Aldehyde | Secondary alcohol | High retention of configuration |
| Chiral secondary alkylmagnesium reagent | Acid chloride | Ketone | High retention of configuration |
| Chiral secondary alkylmagnesium reagent | Isocyanate | Amide | High retention of configuration |
| Chiral secondary alkylmagnesium reagent | Chlorophosphine | Phosphine (B1218219) | High retention of configuration |
| Chiral secondary alkylmagnesium reagent | O-benzoyl hydroxylamine | Tertiary amine | High retention of configuration |
This table is based on findings from the general preparation of enantiomerically enriched secondary alkylmagnesium reagents and their subsequent reactions. rsc.org
Structural Aggregation and the Schlenk Equilibrium in Solution
In solution, Grignard reagents like hexylmagnesium bromide exist in a dynamic state governed by the Schlenk equilibrium. wikipedia.org This equilibrium describes the disproportionation of the alkylmagnesium halide (RMgX) into a dialkylmagnesium compound (R₂Mg) and a magnesium halide (MgX₂). wikipedia.orglibretexts.org
2 RMgX ⇌ MgX₂ + MgR₂ wikipedia.org
The position of this equilibrium is significantly influenced by several factors, including the nature of the alkyl group, the halogen, the solvent, and the concentration. wikipedia.orglibretexts.org In ethereal solvents like diethyl ether or tetrahydrofuran (THF), the magnesium center is typically coordinated by solvent molecules, which helps to stabilize the monomeric form, RMgX. wikipedia.org However, Grignard reagents can also form dimers and higher oligomers, especially at higher concentrations. wikipedia.org
The solvent plays a crucial role in the structure and reactivity of Grignard reagents. In diethyl ether, Grignard reagents tend to be more associated, forming dimeric or oligomeric structures. caltech.edu In contrast, THF, being a more strongly coordinating solvent, favors the formation of monomeric species. libretexts.org The addition of dioxane can drive the Schlenk equilibrium to the right by precipitating the magnesium halide as MgX₂(dioxane)₂, leaving the dialkylmagnesium in solution. wikipedia.org
The various species present in a Grignard solution due to the Schlenk equilibrium and aggregation can have different reactivities. fiveable.me Generally, the monomeric form is considered to be the most reactive nucleophile. fiveable.me Therefore, understanding the factors that influence the Schlenk equilibrium is essential for controlling the outcome of Grignard reactions.
The following table outlines the key aspects of the Schlenk equilibrium for hexylmagnesium bromide.
| Factor | Influence on Schlenk Equilibrium and Aggregation |
| Solvent | Strongly coordinating solvents like THF favor monomeric species (RMgX). Less coordinating solvents like diethyl ether can lead to the formation of dimers and oligomers. wikipedia.orglibretexts.org |
| Concentration | Higher concentrations tend to favor the formation of aggregated species. wikipedia.org |
| Temperature | Temperature can affect the position of the equilibrium and the rates of interconversion between different species. wikipedia.org |
| Nature of Halide | The specific halogen (e.g., bromide) influences the Lewis acidity of the magnesium center and its tendency to aggregate. |
| Nature of Alkyl Group | The steric bulk and electronic properties of the hexyl group impact the structure and reactivity of the Grignard reagent. |
This table synthesizes information regarding the general principles of the Schlenk equilibrium and its influencing factors. wikipedia.orglibretexts.orgfiveable.me
Diverse Reactivity and Synthetic Transformations Involving Hexylmagnesium Bromide
Carbon-Carbon Bond Forming Reactions
The polarized carbon-magnesium bond in hexylmagnesium bromide renders the hexyl group nucleophilic, enabling it to attack electron-deficient carbon centers. This reactivity is the foundation for its extensive use in creating new carbon-carbon single bonds.
The addition of hexylmagnesium bromide to aldehydes and ketones is a fundamental and highly efficient method for the synthesis of secondary and tertiary alcohols, respectively. khanacademy.orglibretexts.orgmasterorganicchemistry.com The nucleophilic hexyl group attacks the electrophilic carbonyl carbon, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final alcohol product. khanacademy.orgkhanacademy.org
The reaction with aldehydes produces secondary alcohols. For instance, the reaction of hexylmagnesium bromide with an aldehyde like acetaldehyde (B116499) would yield heptan-2-ol.
Ketones, on the other hand, react with hexylmagnesium bromide to form tertiary alcohols. libretexts.orgnih.gov The addition of the hexyl group to a ketone such as acetone (B3395972) results in the formation of 2-methylheptan-2-ol. The general transformation is highly reliable and broadly applicable in synthetic organic chemistry. nih.govorganic-chemistry.org
| Reactant | Product Type | Example Product |
|---|---|---|
| Aldehyde (e.g., Acetaldehyde) | Secondary Alcohol | Heptan-2-ol |
| Ketone (e.g., Acetone) | Tertiary Alcohol | 2-Methylheptan-2-ol |
The reaction of hexylmagnesium bromide with esters can lead to two different products depending on the reaction conditions and stoichiometry. Typically, the reaction proceeds with the addition of two equivalents of the Grignard reagent to the ester. libretexts.orglibretexts.org The initial nucleophilic acyl substitution, where the hexyl group displaces the alkoxy group of the ester, forms a ketone intermediate. This ketone is generally more reactive than the starting ester and rapidly undergoes a second nucleophilic addition of another hexylmagnesium bromide molecule to yield a tertiary alcohol after acidic workup. chemistrysteps.com
However, under carefully controlled conditions, it is possible to isolate the ketone. researchgate.net This is often challenging due to the higher reactivity of the ketone intermediate. chemistrysteps.com Anhydrides react in a similar fashion to esters, typically yielding tertiary alcohols after reaction with two equivalents of the Grignard reagent.
| Reactant | Intermediate | Final Product (with excess Grignard) |
|---|---|---|
| Ester (e.g., Ethyl acetate) | Ketone (e.g., Heptan-2-one) | Tertiary Alcohol (e.g., 7-Ethyltridecan-7-ol) |
The reaction of Grignard reagents with amides is generally less straightforward than with esters or acid chlorides. However, a particularly useful reaction involves the use of N-methoxy-N-methylamides, also known as Weinreb amides. wikipedia.org The reaction of hexylmagnesium bromide with a Weinreb amide produces a stable chelated intermediate which does not collapse until acidic workup. wikipedia.orgorganic-chemistry.org This prevents the common problem of over-addition and allows for the efficient synthesis of ketones. wikipedia.orgorganic-chemistry.org For example, reacting hexylmagnesium bromide with N-methoxy-N-methylacetamide would yield heptan-2-one upon workup. This method is highly valued for its high yield and chemoselectivity in ketone synthesis. researchgate.net
| Weinreb Amide Reactant | Product |
|---|---|
| N-methoxy-N-methylacetamide | Heptan-2-one |
Hexylmagnesium bromide reacts readily with carbon dioxide in a carboxylation reaction to form carboxylic acids. oc-praktikum.dequora.comvedantu.com The nucleophilic hexyl group adds to the electrophilic carbon of carbon dioxide, forming a magnesium carboxylate salt. Subsequent acidification of this salt with a dilute acid protonates the carboxylate to furnish the corresponding carboxylic acid. vedantu.comdoubtnut.com This reaction provides a convenient method for increasing the carbon chain length by one carbon and introducing a carboxylic acid functionality. The reaction of hexylmagnesium bromide with carbon dioxide, followed by acidic workup, yields heptanoic acid. quora.com
| Reactants | Intermediate | Final Product |
|---|---|---|
| Hexylmagnesium bromide, Carbon dioxide | Magnesium heptanoate (B1214049) salt | Heptanoic acid |
Epoxides, or oxiranes, are three-membered cyclic ethers that undergo ring-opening reactions upon treatment with nucleophiles like hexylmagnesium bromide. quimicaorganica.orgkhanacademy.org The reaction proceeds via an SN2 mechanism, where the hexyl anion attacks one of the carbon atoms of the epoxide ring, leading to the opening of the strained ring. organicchemistrytutor.comlibretexts.org The attack generally occurs at the less sterically hindered carbon atom of the epoxide. organicchemistrytutor.com Subsequent acidic workup protonates the resulting alkoxide to give an alcohol. quimicaorganica.org This reaction is a valuable method for the formation of carbon-carbon bonds and the introduction of a hydroxyl group, extending the carbon chain by two carbons. For instance, the reaction of hexylmagnesium bromide with ethylene (B1197577) oxide, followed by hydrolysis, yields 1-octanol.
| Reactants | Product |
|---|---|
| Hexylmagnesium bromide, Ethylene oxide | 1-Octanol |
Hexylmagnesium bromide can add to the electrophilic carbon of a nitrile. masterorganicchemistry.comlibretexts.org The initial addition forms an imine anion, which upon acidic hydrolysis is converted to a ketone. masterorganicchemistry.comlibretexts.org This reaction provides another effective route for the synthesis of ketones. For example, the reaction of hexylmagnesium bromide with acetonitrile, followed by hydrolysis, would produce heptan-2-one. infinitylearn.com The intermediate imine is not typically isolated and is directly hydrolyzed to the ketone. masterorganicchemistry.com
| Nitrile Reactant | Intermediate (after Grignard addition) | Final Product (after hydrolysis) |
|---|---|---|
| Acetonitrile | Imine anion | Heptan-2-one |
Direct Coupling with Organic Halides
Hexylmagnesium bromide participates in direct coupling reactions with a variety of organic halides to form new carbon-carbon bonds. These transformations, often catalyzed by transition metals like nickel, palladium, or iron, are fundamental in synthetic organic chemistry. wikipedia.orgorganic-chemistry.org The choice of catalyst is crucial and can influence the reaction's efficiency and scope. wikipedia.org
Nickel- and Palladium-Catalyzed Coupling (Kumada Coupling):
The Kumada-Corriu reaction is a cornerstone of cross-coupling chemistry, involving the reaction of a Grignard reagent with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org Hexylmagnesium bromide can be coupled with aryl and vinyl halides using this method. wikipedia.orgnrochemistry.com Palladium catalysts are often favored for their high chemo- and stereoselectivity, while nickel catalysts provide an economic advantage. organic-chemistry.orgnrochemistry.com These reactions are typically performed in ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether, which are also used for the preparation of the Grignard reagent itself. nrochemistry.com The general mechanism involves oxidative addition of the organic halide to the low-valent metal catalyst, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nrochemistry.com
Recent advancements have expanded the scope to include more challenging substrates. For instance, nickel-catalyzed protocols have been developed for the cross-coupling of tertiary alkylmagnesium halides with aryl bromides and triflates, a significant achievement for constructing sterically hindered quaternary carbon centers. nih.govorganic-chemistry.org
Iron-Catalyzed Coupling:
Iron catalysts have emerged as a low-cost, non-toxic, and environmentally benign alternative to palladium and nickel. nih.gov Iron-catalyzed cross-coupling reactions can effectively join alkyl halides with aryl Grignard reagents. nih.gov These reactions often employ additives like N,N,N′,N′-tetramethylethylenediamine (TMEDA) to suppress side reactions. asianpubs.org The mechanism is thought to involve an Fe(I)-Fe(III) catalytic cycle. nih.gov Studies have shown successful coupling of various alkyl halides with aryl Grignard reagents, and conversely, the coupling of alkyl Grignard reagents with aryl halides. asianpubs.org
Table 1: Examples of Catalyst Systems for Coupling Reactions
| Catalyst System | Reactants | Product Type | Reference |
|---|---|---|---|
| NiCl₂/dppp | Electron-rich aryl bromides + Lithium triarylmagnesiates | Biaryls | organic-chemistry.org |
| Fe(acac)₃/TMEDA | Alkyl halides + Aryl Grignard reagents | Alkyl-arene | |
| Pd(OAc)₂/t-Bu₃P/ZnBr₂ | Aryl bromides + Cyclopropylmagnesium bromide | Cyclopropyl (B3062369) arenes | organic-chemistry.org |
| NiBr₂/Spiro-bidentate-pyox | Aryl bromides + Primary alkyl bromides | Alkylated arenes | nih.gov |
| NiCl₂·(H₂O)n/NHC Ligand | Tertiary alkylmagnesium halides + Aryl bromides/triflates | Aryl-substituted quaternary centers | nih.govorganic-chemistry.org |
Protonolysis Reactions
Protonolysis is a characteristic reaction of Grignard reagents, including hexylmagnesium bromide, where the strongly basic carbanion-like hexyl group readily abstracts a proton from a suitable donor. youtube.comwikipedia.org This reaction is essentially a Brønsted-Lowry acid-base reaction. tardigrade.in Any compound with a proton more acidic than an alkane can serve as the proton source. youtube.com
Common proton sources include:
Water tardigrade.in
Alcohols
Carboxylic acids masterorganicchemistry.com
The product of the protonolysis of hexylmagnesium bromide is hexane (B92381). This reaction is often utilized to quench a reaction mixture, destroying any remaining Grignard reagent. libretexts.org The process typically involves the careful, dropwise addition of water or a dilute acid solution to an ice-cooled reaction flask to manage the exothermic nature of the reaction. libretexts.org
Protonolysis also provides a straightforward method for introducing deuterium (B1214612) at a specific position in a molecule. By reacting hexylmagnesium bromide with a deuterium source, such as heavy water (D₂O), deuterated hexane (hexane-d₁) can be synthesized. youtube.commasterorganicchemistry.com This technique is valuable for isotopic labeling studies. youtube.com
Table 2: Common Proton Sources for Quenching Grignard Reagents
| Proton Source | Product with Hexylmagnesium Bromide | Purpose | Reference |
|---|---|---|---|
| Water (H₂O) | Hexane | Quenching | tardigrade.inlibretexts.org |
| Heavy Water (D₂O) | Deuterated Hexane (Hexane-d₁) | Isotopic Labeling | youtube.commasterorganicchemistry.com |
| Isopropanol | Hexane | Quenching | reddit.com |
| Dilute Sulfuric Acid (H₂SO₄) | Hexane | Quenching/Workup | libretexts.org |
| Ammonium Chloride (NH₄Cl) | Hexane | Quenching/Workup | nih.gov |
Alkylation of Main Group and Transition Metal Halides
Hexylmagnesium bromide is a potent alkylating agent, capable of transferring its hexyl group to a wide range of main group and transition metal halides. wikipedia.orgilpi.com This metathetical exchange is a primary route for the synthesis of other organometallic compounds. ilpi.com
Alkylation of Main Group Halides:
Hexylmagnesium bromide reacts with halides of main group elements such as silicon (Si), tin (Sn), and boron (B) to form new organometallic derivatives. For example, the reaction with tin halides is a standard method for producing organotin compounds. iupac.orggoogle.com These reactions proceed via the displacement of the halide on the main group element by the nucleophilic hexyl group from the Grignard reagent.
Alkylation of Transition Metal Halides:
The synthesis of transition metal alkyl complexes can be achieved by reacting a transition metal halide with hexylmagnesium bromide. wikipedia.orgyoutube.com This method is a common pathway for creating sigma-bonds between a transition metal and a carbon atom. wikipedia.orgumb.edu For example, zinc chloride (ZnCl₂) can be alkylated by Grignard reagents to form organozinc compounds. researchgate.net Similarly, copper halides can react to form organocopper reagents. The resulting transition metal alkyl complexes are themselves valuable reagents and catalysts in organic synthesis. wikipedia.org
Table 3: Alkylation of Metal Halides with Hexylmagnesium Bromide
| Metal Halide | Resulting Compound Type | Application/Significance | Reference |
|---|---|---|---|
| Tin(IV) chloride (SnCl₄) | Organotin compounds | Reagents for organic synthesis | iupac.orggoogle.com |
| Silicon tetrachloride (SiCl₄) | Organosilicon compounds | Synthesis of silicones and other materials | ilpi.com |
| Zinc chloride (ZnCl₂) | Organozinc compounds | Reagents for Negishi coupling and other reactions | researchgate.netnih.gov |
| Copper(I) bromide (CuBr) | Organocopper reagents | Reagents for conjugate addition and coupling reactions | researchgate.net |
| Iron(III) chloride (FeCl₃) | Organoiron species (in situ) | Catalysis for cross-coupling reactions | asianpubs.org |
Advanced Applications of Hexylmagnesium Bromide in Organic Synthesis
Construction of Hydrocarbon Frameworks and Complex Architectures
The primary utility of hexylmagnesium bromide lies in its function as a hexyl anion synthon, which readily attacks a wide variety of electrophilic centers to form new carbon-carbon bonds. This capability is fundamental to the construction of both simple and complex hydrocarbon frameworks.
A straightforward application is the reaction with epoxides. For instance, the reaction of hexylmagnesium bromide with ethylene (B1197577) oxide provides a direct route to 1-octanol, extending the carbon chain by two atoms. orgsyn.org More complex architectures are assembled through its addition to carbonyl compounds. The addition to aldehydes yields secondary alcohols, while its reaction with ketones produces tertiary alcohols. cymitquimica.comalkalisci.com An example includes its reaction with 2,5-dibromobenzaldehyde, which serves to introduce a hexyl group to an aromatic framework. researchgate.net
In the synthesis of more intricate molecular scaffolds, hexylmagnesium bromide is often used to perform conjugate additions to α,β-unsaturated systems, typically in the form of a cuprate (B13416276) (Gilman reagent). This 1,4-addition is a powerful tool for building complex structures. A notable example is found in the synthetic studies of cylindricine-type alkaloids, where the cuprate derived from hexylmagnesium bromide was added stereoselectively to a trans-1-azadecalin system, establishing a key carbon-carbon bond via axial attack. nih.gov
Furthermore, hexylmagnesium bromide can participate in SN2-type reactions to construct complex architectures. In the total synthesis of the marine alkaloid fasicularin, the reagent was used for the stereoselective ring-opening of a tetracyclic N,O-acetal. This reaction installed the crucial β-hexyl side chain with an inversion of configuration, demonstrating its utility in creating specific stereochemical arrangements within a complex polycyclic system. jst.go.jpntu.edu.sg
Table 1: Selected Applications in Framework Construction
| Electrophile | Reagent/Catalyst | Product Type | Application Context | Citation |
|---|---|---|---|---|
| Ethylene Oxide | Hexylmagnesium bromide | Primary Alcohol | Synthesis of 1-Octanol | orgsyn.org |
| Aldehyde (e.g., 2,5-Dibromobenzaldehyde) | Hexylmagnesium bromide | Secondary Alcohol | Functionalization of aromatic rings | researchgate.netnih.gov |
| α,β-Unsaturated Acyl-Pyridinium Salt | Hexylmagnesium bromide derived cuprate | Conjugate Adduct | Stereoselective synthesis of alkaloid precursors | nih.gov |
| Tetracyclic N,O-acetal | Hexylmagnesium bromide | Ring-opened Alcohol | Total synthesis of Fasicularin | jst.go.jpntu.edu.sg |
Role in Polymer Synthesis and Material Science Precursors
The utility of hexylmagnesium bromide extends into materials science, particularly in the synthesis of conductive polymers. Its role is critical in the preparation of monomers for Grignard Metathesis (GRIM) polymerization, a key method for producing well-defined conjugated polymers such as poly(3-hexylthiophene) (P3HT).
In the synthesis of regioregular-block-regiorandom P3HT copolymers, hexylmagnesium bromide is employed in a Kumada coupling reaction with 3,3'-dibromo-2,2'-bithiophene. This step synthesizes the head-to-head (H-H) coupled bithiophene monomer, which is a crucial component for controlling the regiorandom segments of the final polymer. The precise conversion of the starting material to the Grignard monomer is essential for achieving the targeted regioregularity in the resulting P3HT, which in turn dictates the material's electronic and morphological properties. rsc.org
Table 2: Application in Polymer Precursor Synthesis
| Reaction Type | Reactants | Product | Subsequent Use | Citation |
|---|---|---|---|---|
| Kumada Coupling | 3,3'-dibromo-2,2'-bithiophene, Hexylmagnesium bromide | 3,3'-dihexyl-2,2'-bithiophene | Monomer for Grignard Metathesis (GRIM) Polymerization of P3HT | rsc.org |
Strategic Intermediates in Natural Product Total Synthesis
Hexylmagnesium bromide is a frequently used reagent in the total synthesis of complex natural products and pharmaceuticals, where the introduction of a hexyl chain is a key strategic step. sigmaaldrich.comalkalisci.comsigmaaldrich.com
One such example is the stereoselective synthesis of conjugated linoleic acid (CLA) isomers. In the preparation of (9Z,11E)-[1-¹⁴C]-octadeca-9,11-dienoic acid, hexylmagnesium bromide participates in a metal-catalyzed cross-coupling reaction with a conjugated chloroenyne. This step forms a heptadecenynyl derivative, which is a key intermediate that is further elaborated to the final CLA target molecule. nih.gov
The synthesis of marine alkaloids provides several examples of its strategic use.
Cylindricine/Fasicularin/Lepadiformine Family : In synthetic routes toward these tricyclic marine alkaloids, hexylmagnesium bromide has been used for both conjugate additions to create substituted piperidine (B6355638) rings and for direct addition to aldehydes to install hydroxylated side chains. nih.gov In the total synthesis of fasicularin, treatment of a tetracyclic N,O-acetal intermediate with hexylmagnesium bromide successfully installed the required β-hexyl side chain at the C2 position. jst.go.jpntu.edu.sg
(+)-Cylindricine B : In the first enantioselective synthesis of this alkaloid, the synthesis commenced with the reaction of pyridine (B92270) with methyl chloroformate, followed by the addition of hexylmagnesium bromide to furnish a key dihydropyridinone intermediate. rsc.org
Beyond alkaloids, hexylmagnesium bromide has been applied in the synthesis of pharmaceuticals. In a concise synthesis of the vasodilator drug Cetiedil, the final ketone moiety is unmasked by treating a methylated 2-acylimidazole intermediate with hexylmagnesium bromide, demonstrating a mild conversion of an acylimidazole to a ketone. nih.gov
Table 3: Use of Hexylmagnesium Bromide in Total Synthesis
| Target Molecule | Role of Hexylmagnesium Bromide | Reaction Type | Citation |
|---|---|---|---|
| Conjugated Linoleic Acid (CLA) Isomer | Formation of a heptadecenynyl intermediate | Cross-coupling | nih.gov |
| Fasicularin | Installation of C2 β-hexyl side chain | SN2-like opening of an N,O-acetal | jst.go.jpntu.edu.sg |
| (+)-Cylindricine B | Formation of a piperidinone intermediate | Addition to an acylated pyridine | rsc.org |
| Cetiedil | Conversion of an acylimidazole to a ketone | Nucleophilic Addition/Elimination | nih.gov |
Methodologies for Stereoselective and Asymmetric Synthesis
The development of stereoselective reactions is a cornerstone of modern organic synthesis, and hexylmagnesium bromide is a key participant in several such methodologies.
In diastereoselective reactions, the stereochemical outcome is controlled by the existing chirality within the substrate. A highly stereoselective conjugate addition of the cuprate derived from hexylmagnesium bromide to a chiral trans-1-azadecalin derivative proceeded via axial attack to give the desired adduct with high diastereoselectivity. nih.gov Similarly, the synthesis of (+)-cylindricine B relied on a diastereoselective 1,4-addition of a different Grignard reagent to a chiral piperidone that had been synthesized using hexylmagnesium bromide in an earlier step. rsc.org
More advanced applications involve enantioselective catalysis, where a chiral catalyst directs the reaction to favor one enantiomer over the other. Researchers have developed a highly enantioselective copper-catalyzed addition of hexylmagnesium bromide to N-tosyl silyl (B83357) ketimines. This method provides access to N-protected α-chiral silyl amines containing challenging tetrasubstituted carbon stereocenters with high enantiomeric excess. core.ac.uk
Hexylmagnesium bromide is also used in sequential asymmetric strategies. For example, a palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) can be used to generate highly enantioenriched 2-acylimidazoles. The subsequent treatment of this chiral intermediate with hexylmagnesium bromide smoothly converts it to the corresponding α-chiral aliphatic ketone, effectively transferring the enantiopurity established in the catalytic step to the final product. nih.gov This two-step process circumvents challenges associated with the direct asymmetric alkylation of ketone enolates.
Table 4: Methodologies for Stereoselective Synthesis | Methodology | Substrate | Catalyst/System | Stereochemical Outcome | Citation | | :--- | :--- | :--- | :--- | | Diastereoselective Conjugate Addition | Chiral trans-1-azadecalin derivative | Hexylmagnesium bromide-derived cuprate | High diastereoselectivity | nih.gov | | Enantioselective Addition | N-Tosyl silyl ketimine | Chiral Copper Complex | High enantiomeric excess (ee) | core.ac.uk | | Sequential Asymmetric Synthesis | Enantioenriched 2-acylimidazole | Palladium (for initial alkylation), then Hexylmagnesium bromide | Synthesis of α-chiral ketones with retained enantiopurity | nih.gov | | Stereoselective Synthesis | Conjugated chloroenyne | Metal-catalyzed cross-coupling | Forms part of a sequence to produce specific (E,Z) isomers | nih.gov |
Catalytic Enhancement and Modulation of Hexylmagnesium Bromide Reactions
Transition Metal-Catalyzed Cross-Coupling Methodologies
Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency. For alkyl Grignard reagents like hexylmagnesium bromide, the choice of transition metal catalyst is crucial for directing the reaction towards the desired product and away from side reactions.
Nickel-Catalyzed Coupling Reactions
Nickel catalysts are frequently employed for the cross-coupling of alkyl Grignard reagents. However, the use of long-chain alkyl Grignards such as hexylmagnesium bromide presents a significant challenge: the propensity of the organonickel intermediate to undergo β-hydride elimination. nih.gov This side reaction leads to the formation of alkenes and hydrogenolysis byproducts, reducing the yield of the desired cross-coupled product. nih.gov
Successful nickel-catalyzed cross-coupling of alkyl Grignards containing β-hydrogens often requires careful tuning of the catalyst system and reaction conditions. nih.gov For instance, the use of 1,3-butadiene (B125203) as an additive has been shown to be critical for achieving high yields in the coupling of primary alkyl bromides with primary alkyl Grignard reagents. scispace.com In one study, the reaction of n-decyl bromide with n-butylmagnesium chloride in the presence of a NiCl₂ catalyst and isoprene (B109036) (a 1,3-butadiene derivative) gave the coupled product in 92% yield, whereas the reaction yielded only 2% in the absence of the diene additive. scispace.com This strategy circumvents the need for traditional phosphine (B1218219) ligands. scispace.com
The proposed mechanism suggests that the Ni(0) catalyst reacts with two molecules of 1,3-butadiene to form a bis-π-allyl nickel complex. This complex then reacts with the Grignard reagent to generate an anionic η¹,η³-octadienediylnickelate complex, which is the key intermediate that undergoes oxidative addition with the alkyl halide, followed by reductive elimination to yield the final product. scispace.comrsc.org The choice of the nickel pre-catalyst and the ligand-to-metal ratio can also be critical, as the formation of inactive complexes like Ni(dppe)₂ can shut down the catalytic cycle. nih.gov
Table 1: Representative Nickel-Catalyzed Cross-Coupling of Alkyl Halides with Alkyl Grignard Reagents
| Alkyl Halide | Grignard Reagent | Catalyst | Additive | Solvent | Temp (°C) | Yield (%) | Ref |
|---|---|---|---|---|---|---|---|
| n-Decyl bromide | n-Butylmagnesium chloride | NiCl₂ | Isoprene | THF | 25 | 92 | scispace.com |
| n-Decyl bromide | n-Butylmagnesium chloride | NiCl₂ | None | THF | 25 | 2 | scispace.com |
| 1-Bromo-4-chlorobenzene | n-Hexylmagnesium bromide | NiCl₂(dppp) | None | Diethyl ether | 25 | 95 (selectivity) | scispace.com |
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-type routes from derived boronic acids)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are among the most versatile methods for C-C bond formation. nih.govnih.gov This reaction typically involves the coupling of an organoboron compound with an organohalide. youtube.com For hexylmagnesium bromide, this involves a two-step sequence: first, the conversion of the Grignard reagent to a hexylboronic acid or its ester derivative, and second, the subsequent palladium-catalyzed coupling of this boron derivative.
The synthesis of the required boronic acid can be achieved by reacting hexylmagnesium bromide with a trialkyl borate, such as trimethyl borate, followed by acidic workup. youtube.com
Once the hexylboronic acid is formed, it can be coupled with various aryl or vinyl halides or triflates. The catalytic cycle of the Suzuki reaction generally involves:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile. youtube.com
Transmetalation: The organic group from the activated boronic acid (often activated with a base) is transferred to the palladium center. youtube.com
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. nih.gov
The development of highly active catalysts, often employing bulky, electron-rich phosphine ligands like SPhos and XPhos, has expanded the scope of the Suzuki reaction to include less reactive and sterically hindered substrates. nih.gov
Table 2: Example of a Two-Step Borylation/Suzuki Cross-Coupling
| Step | Reactant 1 | Reactant 2 | Reagents | Product | Ref |
|---|---|---|---|---|---|
| 1. Borylation | Hexylmagnesium bromide | Trimethyl borate, then H₃O⁺ | Diethyl ether | Hexylboronic acid | youtube.com |
Iron-Catalyzed Processes
Iron catalysts have emerged as a cost-effective, abundant, and environmentally benign alternative to palladium and nickel for cross-coupling reactions. nih.gov Iron salts, such as iron(III) acetylacetonate (B107027) (Fe(acac)₃) or iron(III) chloride (FeCl₃), can effectively catalyze the coupling of alkyl Grignard reagents like hexylmagnesium bromide with a range of electrophiles, including aryl and alkyl halides. nih.gov
These reactions often proceed under mild conditions. For instance, the coupling of alkyl halides with aryl Grignard reagents can be achieved using FeCl₃ in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) as an additive, which helps to suppress side reactions. nih.gov Mechanistic studies suggest that these reactions may proceed through an Fe(I)-Fe(III) catalytic cycle, though the precise nature of the intermediates can be complex and substrate-dependent. nih.gov Unlike some palladium and nickel systems, iron-catalyzed reactions can be highly effective for coupling with alkyl halides, demonstrating a broad scope. nih.gov
Copper and Silver Co-Catalysis
Copper salts are also effective catalysts for cross-coupling reactions involving Grignard reagents. The formation of organocuprates from Grignard reagents is a classic transformation. In catalytic systems, copper salts can facilitate the coupling of hexylmagnesium bromide with various electrophiles, including alkyl halides. For example, CuCN has been identified as an excellent catalyst for coupling Grignard reagents with alkyl chlorides, proceeding through a proposed organocopper intermediate.
While less common, silver can also play a role in related transformations, though it is more frequently associated with other types of catalysis. The primary focus for Grignard cross-coupling remains on copper, which offers a balance of reactivity and selectivity, often minimizing the Wurtz-type homocoupling that can plague these reactions.
Titanium-Mediated Transformations
Titanium-based reagents offer unique reactivity pathways that are distinct from the cross-coupling cycles of late transition metals. The combination of titanium(IV) alkoxides, such as titanium(IV) isopropoxide [Ti(Oi-Pr)₄], with Grignard reagents like hexylmagnesium bromide generates highly reactive low-valent titanium species. iupac.org
In Situ Generation of Titanacyclopropanes
When two equivalents of a Grignard reagent react with Ti(Oi-Pr)₄, a low-valent titanium complex is formed, which can be represented as a titanacyclopropane when it coordinates with an alkene. iupac.org These titanacyclopropane intermediates, generated in situ, are versatile reagents for C-C bond formation. iupac.org
For example, titanacyclopropanes generated from Grignard reagents and Ti(Oi-Pr)₄ can react with esters and amides in cyclopropanation reactions. iupac.org They also participate in reactions with other unsaturated compounds. The use of higher homologues of Grignard reagents, such as hexylmagnesium bromide, would lead to the formation of substituted titanacyclopropane intermediates, opening pathways to more complex cyclopropyl (B3062369) structures and other transformations. iupac.org These titanium-mediated processes highlight a synthetic strategy that complements traditional cross-coupling by enabling different types of bond constructions. iupac.orgrsc.org
Zirconium-Catalyzed Reactions
Zirconium-based catalysts, especially zirconocene (B1252598) derivatives like zirconocene dichloride (Cp₂ZrCl₂), are effective in promoting unique transformations of Grignard reagents. A prominent example is the zirconium-catalyzed carbomagnesiation, specifically ethylmagnesiation, of alkenes. acs.orglau.edu.lbacs.org In these reactions, an ethyl group from ethylmagnesium chloride is added across a double bond in the presence of a catalytic amount of Cp₂ZrCl₂. The reaction proceeds through the formation of a zirconacyclopentane intermediate. The regioselectivity and diastereoselectivity of this process can be controlled by the presence of directing groups, such as hydroxyl groups, on the alkene substrate. acs.org
While the literature predominantly focuses on ethylmagnesiation, the established mechanism suggests that other alkyl Grignard reagents, including hexylmagnesium bromide, could potentially participate in similar transformations. The key steps involve the formation of a dialkylzirconocene species from the Grignard reagent and Cp₂ZrCl₂, followed by reaction with the alkene to form the zirconacyclopentane. Subsequent reaction with another equivalent of the Grignard reagent regenerates the active catalyst and yields the carbomagnesiated product. acs.org
Zirconium catalysts have also been employed in the highly enantioselective cyclization of aminoalkenes, a form of hydroamination. nih.gov Although this specific reaction does not directly involve a Grignard reagent as the primary reactant, it underscores the versatility of zirconium catalysts in C-N and C-H bond-forming reactions, which are mechanistically related to hydromagnesiation pathways.
Analytical and Spectroscopic Techniques for Characterizing Hexylmagnesium Bromide Reactivity
Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Product Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the progress of chemical reactions and determining the structure of reactants, intermediates, and products. jhu.edursc.orglibretexts.org In the context of reactions involving hexylmagnesium bromide, NMR provides detailed information at the atomic level.
Reaction Monitoring: Time-resolved NMR experiments can track the disappearance of starting materials and the appearance of products in real-time. nih.gov By acquiring spectra at various intervals, researchers can determine reaction kinetics, identify induction periods, and assess when a reaction is complete. jhu.edu For instance, in the reaction of a Grignard reagent with an aldehyde, ¹H NMR can monitor the decrease in the signal intensity of the aldehydic proton and the emergence of signals corresponding to the new alcohol product. acs.org This allows for a quantitative analysis of the reaction's progress. acs.org Challenges in monitoring reactions like those involving Grignard reagents include the potential for multiple species to be present simultaneously due to the Schlenk equilibrium, which governs the balance between the organomagnesium halide (RMgX) and the dialkylmagnesium (R₂Mg). nih.govtcichemicals.com
Product Structure Elucidation: Once a reaction is complete, NMR is indispensable for confirming the structure of the isolated products. For example, after reacting hexylmagnesium bromide with a ketone, the resulting tertiary alcohol can be characterized by:
¹H NMR: The appearance of a new hydroxyl (-OH) proton signal and the characteristic shifts of the protons on the carbons adjacent to the newly formed alcohol group.
¹³C NMR: The chemical shift of the carbon atom bonded to the hydroxyl group provides clear evidence of the alcohol's formation.
Techniques such as ²⁵Mg-NMR can provide specific insights into the coordination state of magnesium, helping to identify the different organomagnesium species present in solution under the Schlenk equilibrium. nih.gov The ability to use deuterated solvents for the reaction allows for clear observation of the reactant and product signals without solvent interference. jhu.edu
Table 1: Illustrative ¹H NMR Chemical Shift Changes in a Grignard Reaction
| Functional Group | Starting Material (e.g., Aldehyde) | Product (e.g., Secondary Alcohol) |
| Aldehydic Proton (-CHO) | ~9-10 ppm (singlet) | Disappears |
| Carbinol Proton (-CHOH) | Not present | ~3.5-4.5 ppm (multiplet) |
| Hydroxyl Proton (-OH) | Not present | Variable, often broad (1-5 ppm) |
Electron Paramagnetic Resonance (EPR) for Radical Species Detection
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. nih.govwikipedia.org While many Grignard reactions are depicted as proceeding through a polar, nucleophilic addition mechanism, there is substantial evidence that single-electron transfer (SET) pathways, which generate radical intermediates, can compete or dominate under certain conditions. acs.org
EPR spectroscopy is considered the "gold standard" for the direct detection of these transient radical species. nih.gov The technique is based on the absorption of microwave radiation by an unpaired electron when it is placed in a strong magnetic field. ciqtekglobal.com The resulting EPR spectrum can provide information about the identity, structure, and concentration of the radical. bruker.combruker.com
In the context of hexylmagnesium bromide reactions, EPR can be used to investigate the formation of radical intermediates that may arise from the interaction between the Grignard reagent and the substrate (e.g., a ketone or an alkyl halide). wikipedia.org The detection of such radicals provides crucial mechanistic insight, helping to explain the formation of side products, such as those resulting from Wurtz-type coupling. rsc.org Due to the high reactivity and short lifetimes of many radical intermediates, techniques like spin trapping are often employed. nih.govnih.gov In spin trapping, a "spin trap" molecule reacts with the transient radical to form a more stable, persistent radical that can be more easily detected and characterized by EPR. nih.gov
Table 2: Key Information Obtainable from EPR Spectroscopy
| EPR Parameter | Information Provided |
| g-factor | Helps in the identification of the type of radical (e.g., carbon-centered, oxygen-centered). researchgate.net |
| Hyperfine Coupling | Provides information about the interaction of the unpaired electron with nearby magnetic nuclei, revealing the structure of the radical. |
| Signal Intensity | Proportional to the concentration of the radical species. bruker.com |
| Linewidth | Gives insights into the dynamics and environment of the radical. |
Chromatographic Methods (GC, TLC) for Reaction Analysis and Purity Assessment
Chromatographic techniques are fundamental for separating components of a mixture, making them invaluable for analyzing the progress of reactions involving hexylmagnesium bromide and assessing the purity of the final products. libretexts.org
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive method used for qualitative monitoring of reaction progress. libretexts.orgquora.com A small aliquot of the reaction mixture is spotted on a TLC plate (typically silica (B1680970) gel). quora.com As the solvent (mobile phase) moves up the plate, the components of the mixture separate based on their polarity. libretexts.org By comparing the spots of the reaction mixture to the starting materials, one can quickly determine if the reactants have been consumed and if a new product has formed. chemistryconnected.com For example, in the reaction of hexylmagnesium bromide with a ketone, the product alcohol is typically more polar than the starting ketone, resulting in a lower Retention Factor (Rf) value on the TLC plate. chegg.com
Gas Chromatography (GC): GC is a powerful analytical technique for separating and analyzing volatile compounds. birchbiotech.com It is widely used for quantitative analysis of Grignard reactions. rsc.org After quenching the reaction, the organic layer can be injected into the GC. The components are separated based on their boiling points and interactions with the stationary phase in the GC column. birchbiotech.com
Reaction Analysis: GC can determine the ratio of product to unreacted starting material and identify the presence of byproducts. rsc.org This is particularly useful for optimizing reaction conditions to maximize the yield of the desired product.
Purity Assessment: Once the product is isolated, GC is an excellent tool for determining its purity. The area of the peak corresponding to the product is compared to the total area of all peaks (excluding the solvent) to calculate a percentage purity. birchbiotech.com For more definitive identification of the separated components, GC is often coupled with mass spectrometry (GC-MS). rsc.orgresearchgate.net
Mass Spectrometry for Molecular Identification of Products
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. researchgate.net
Following a reaction with hexylmagnesium bromide, MS is crucial for confirming the identity of the product. researchgate.net When coupled with Gas Chromatography (GC-MS), the components of the reaction mixture are first separated by the GC and then directly introduced into the mass spectrometer for analysis. chromatographyonline.com
The mass spectrometer ionizes the molecules, often causing them to break apart into characteristic fragment ions. The resulting mass spectrum is a plot of ion intensity versus m/z.
Molecular Ion Peak: The peak with the highest m/z value often corresponds to the molecular ion (M+), which provides the molecular weight of the compound.
Fragmentation Pattern: The pattern of fragment ions serves as a "fingerprint" for the molecule. Analyzing the mass differences between fragments can help elucidate the molecule's structure. For example, the product of a reaction between hexylmagnesium bromide and an aldehyde would be expected to show fragments corresponding to the loss of water or the cleavage of bonds adjacent to the alcohol group.
High-resolution mass spectrometry (HRMS) can determine the molecular weight with very high accuracy, which allows for the calculation of the elemental composition of the product, further confirming its identity. chromatographyonline.com
Emerging Research Directions in Hexylmagnesium Bromide Chemistry
Development of New Catalyst Systems and Ligands
The performance of hexylmagnesium bromide in carbon-carbon bond-forming reactions is critically dependent on the catalytic system employed. Traditional cross-coupling reactions often relied on palladium or nickel catalysts, but recent research has broadened the metallic palette and introduced sophisticated ligands to fine-tune reactivity and expand the scope of these transformations.
Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally benign alternative to those using precious metals. nih.gov These systems, often employing simple and non-toxic ligands like urea, have shown remarkable efficiency in coupling alkyl Grignard reagents, including those with β-hydrogens like hexylmagnesium bromide, with a variety of electrophiles such as aryl chlorobenzenesulfonates. nih.gov This approach is significant as it allows for the use of more readily available and less reactive starting materials.
In the realm of palladium and nickel catalysis, the focus has shifted to the design of advanced ligands that can stabilize the metal center and facilitate key steps in the catalytic cycle. For instance, new catalytic systems that proceed through an anionic complex, formed by the reaction of the catalyst with the Grignard reagent, have been developed. acs.org Additives like 1,3-butadiene (B125203) can promote a novel catalytic pathway that avoids the typical oxidative addition to a metal(0) species. acs.org Furthermore, specialized ligands such as π-carbon ligands (e.g., alkynes) and bulky phosphines like DrewPhos are enabling previously challenging transformations, such as the cross-coupling of chlorosilanes with Grignard reagents. acs.orgnih.gov The development of monoligated palladium(0) catalysts, generated in situ from stable precatalysts, represents a significant advance, offering highly active species for cross-coupling reactions. acs.org
Table 1: Examples of Modern Catalyst Systems for Grignard Reactions
| Catalyst System | Ligand/Additive | Type of Coupling Reaction | Key Advantages |
| Iron-based | Urea | C(sp²)–C(sp³) cross-coupling | Environmentally benign, uses earth-abundant metal. nih.gov |
| Nickel/Palladium | 1,3-Butadiene | Cross-coupling of alkyl halides | Proceeds via a novel anionic complex pathway. acs.org |
| Palladium | DrewPhos | Silyl-Kumada cross-coupling | Enables coupling with robust monochlorosilanes. nih.gov |
| Copper | 1-Phenylpropyne | Cross-coupling of alkyl halides | Utilizes π-carbon ligands instead of traditional phosphines. acs.org |
Expansion of Substrate Scope and Functional Group Tolerance
A major historical limitation of Grignard reagents, including hexylmagnesium bromide, has been their high reactivity, which leads to incompatibility with molecules containing sensitive functional groups (e.g., esters, ketones, nitriles). Modern research is actively addressing this challenge, significantly expanding the range of substrates that can be used in these reactions.
The development of "turbo" Grignard reagents, such as i-PrMgCl·LiCl, has been instrumental in enhancing functional group tolerance. researchgate.net These reagents facilitate halogen-magnesium exchange at low temperatures, allowing for the preparation of functionalized Grignard reagents that would otherwise be inaccessible. This has enabled one-pot syntheses of complex molecules, such as α-aryl-α-trifluoromethyl alcohols, which contain reducible groups. researchgate.net
Catalytic advancements also play a crucial role. Iron-catalyzed systems have demonstrated excellent chemoselectivity, allowing cross-coupling reactions to proceed in the presence of sensitive sulfonate ester moieties. nih.gov Similarly, titanium-based catalysts have been shown to facilitate the coupling of Grignard reagents with halopyridines while tolerating a variety of functional groups through a proposed radical pathway (SRN1). nih.gov The ability to perform these reactions without resorting to protecting groups, which add steps and generate waste, is a significant stride towards more efficient synthesis. masterorganicchemistry.com Researchers are now able to successfully couple hexylmagnesium bromide with substrates containing functionalities like aryl ethers and even other halides, which can serve as handles for subsequent transformations. nih.gov
Integration with Sustainable and Green Chemistry Principles
The chemical industry is increasingly adopting the principles of green chemistry to minimize its environmental footprint. Research into hexylmagnesium bromide chemistry reflects this trend, with a focus on creating safer, more efficient, and less wasteful processes.
A key area of improvement is the choice of solvent. Traditional Grignard reactions are performed in ethers like diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF), which have safety and environmental drawbacks. rsc.org Systematic evaluations have identified 2-methyltetrahydrofuran (B130290) (2-MeTHF) as a superior green alternative. rsc.orgrsc.org Derived from renewable resources like corn cobs, 2-MeTHF is less volatile, forms peroxides less readily, and is immiscible with water, which simplifies workup procedures. rsc.orgrsc.orgresearchgate.net Studies have shown that for many Grignard reactions, 2-MeTHF provides yields and selectivities comparable or even superior to traditional solvents, notably in suppressing the formation of Wurtz coupling by-products. rsc.orgrsc.org
Another core principle of green chemistry is atom economy , which measures how efficiently the atoms from the reactants are incorporated into the final product. scranton.edursc.org Addition reactions, where the Grignard reagent adds across a double bond, are inherently more atom-economical than substitution reactions, which generate leaving groups as by-products. rsc.org Researchers are designing synthetic routes that maximize atom economy, for instance, by favoring catalytic cycles where ancillary reagents are used in minimal amounts. scranton.edu
Furthermore, innovative mechanochemical methods, such as ball-milling, are being explored to drastically reduce the amount of solvent needed for the preparation of Grignard reagents. sciencedaily.com This technique not only minimizes waste but can also improve safety and allow for the synthesis of Grignard reagents from starting materials that are poorly soluble in conventional solvents. sciencedaily.com
Table 2: The 12 Principles of Green Chemistry
| Principle | Description |
| 1. Prevention | It is better to prevent waste than to treat or clean it up after it has been created. |
| 2. Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. rsc.org |
| 3. Less Hazardous Chemical Syntheses | Methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. |
| 4. Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity. |
| 5. Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents) should be made unnecessary or innocuous whenever possible. |
| 6. Design for Energy Efficiency | Energy requirements should be minimized. Synthetic methods should be conducted at ambient temperature and pressure if possible. |
| 7. Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. |
| 8. Reduce Derivatives | Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible. masterorganicchemistry.com |
| 9. Catalysis | Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. |
| 10. Design for Degradation | Chemical products should be designed so that at the end of their function they break down into innocuous degradation products. |
| 11. Real-time analysis for Pollution Prevention | Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances. |
| 12. Inherently Safer Chemistry for Accident Prevention | Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. |
Computational Chemistry for Mechanistic Predictions and Reaction Design
Computational chemistry has become an indispensable tool for understanding the intricate mechanisms of Grignard reactions. By modeling the behavior of molecules at the atomic level, researchers can gain insights that are difficult or impossible to obtain through experiments alone. These theoretical studies are crucial for predicting reaction outcomes and designing more efficient synthetic strategies. acs.orgrsc.org
A central focus of computational work has been the Schlenk equilibrium , which governs the composition of Grignard reagents in solution (2 RMgX ⇌ MgR₂ + MgX₂). wikipedia.org Ab initio molecular dynamics simulations have revealed the critical role of the solvent (like THF) in this process. acs.orgnih.gov The solvent doesn't just stabilize the magnesium species; its dynamic coordination and de-coordination to the magnesium center actively drive the ligand exchange mechanism. acs.orgnih.govacs.org Understanding how the solvent shell influences the stability and reactivity of the various monomeric and dimeric species allows for a more rational choice of reaction conditions. acs.orgnih.gov
Computational models, particularly those using Density Functional Theory (DFT), are also employed to elucidate the pathways of the Grignard addition reaction itself. acs.orgresearchgate.net These studies help to distinguish between polar (nucleophilic addition) and single-electron transfer (SET) mechanisms, which can operate under different conditions and with different substrates. acs.orgwikipedia.org For example, calculations can predict the energy barriers for different transition states, explaining the observed stereoselectivity or the formation of side products. acs.orgrsc.org This predictive power enables chemists to design reactions that favor the desired product by modifying the substrate, reagent, or solvent to steer the reaction down a specific mechanistic path.
Further Exploration of Continuous Flow Synthetic Strategies
The synthesis and use of Grignard reagents like hexylmagnesium bromide present significant safety challenges in traditional batch manufacturing. The initiation of the reaction can be unpredictable, and the process is highly exothermic, creating a risk of thermal runaway. aiche.orgfraunhofer.de Continuous flow chemistry is emerging as a powerful technology to mitigate these risks and improve process efficiency. aiche.orgacs.orgrsc.org
In a flow reactor, small volumes of reactants are continuously mixed and reacted in a well-controlled environment. researchgate.net This offers several key advantages for Grignard chemistry:
Enhanced Safety: The small reactor volume (holdup) dramatically reduces the amount of hazardous material present at any given time, minimizing the consequences of any potential incident. fraunhofer.de
Superior Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for extremely efficient removal of the heat generated by the exothermic reaction, preventing dangerous temperature spikes. fraunhofer.de
Improved Selectivity and Yield: Precise control over temperature, pressure, and mixing can lead to higher selectivity and reduced formation of by-products like Wurtz coupling products. researchgate.netresearchgate.net
Scalability: Scaling up production is achieved by running the flow reactor for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often simpler and safer than scaling up large batch reactors. rsc.org
Recent developments include modular flow platforms that can be adapted for the synthesis of different Grignard reagents. aiche.org These systems can incorporate in-line analytical tools (Process Analytical Technology, PAT), such as IR or NMR spectroscopy, for real-time reaction monitoring and control. aiche.orgresearchgate.net This allows for the "telescoping" of reactions, where the hexylmagnesium bromide is generated in one flow module and immediately consumed in a subsequent reaction step without isolation, further enhancing safety and efficiency. acs.orgacs.org The ability to safely and consistently produce high-quality Grignard reagents on demand is paving the way for their broader application in industrial synthesis. researchgate.netgoogle.com
Q & A
Q. How to align magnesium, bromohexyl- research with CONSORT guidelines for transparency?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
